molecular formula C7H8ClF3N2 B6277089 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole CAS No. 2763759-42-6

4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole

Cat. No. B6277089
CAS RN: 2763759-42-6
M. Wt: 212.6
InChI Key:
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Description

4-(Chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole (CM-TDMP) is an organic compound that has been widely studied in the scientific community due to its unique properties and potential applications. CM-TDMP is a heterocyclic compound with a five-membered ring structure containing a nitrogen atom and a chlorine atom. CM-TDMP has been found to have a wide range of applications, including use in synthetic organic chemistry, biochemistry, and pharmaceuticals. In

Scientific Research Applications

4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in biochemistry, and as a drug intermediate in pharmaceuticals. In organic synthesis, 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole has been used as a reagent in the synthesis of heterocyclic compounds and other organic compounds. In biochemistry, 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole has been used as a catalyst in the synthesis of peptides and proteins. In pharmaceuticals, 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole has been used as an intermediate in the synthesis of drugs, such as the anti-inflammatory drug celecoxib.

Mechanism of Action

4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole acts as an electrophilic reagent in organic synthesis, and it is believed to react with nucleophilic molecules, such as amines, to form covalent bonds. In biochemistry, 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole acts as a catalyst in the synthesis of peptides and proteins by forming covalent bonds between amino acids. In pharmaceuticals, 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole acts as an intermediate in the synthesis of drugs, such as celecoxib, by forming covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole have not been extensively studied. However, it is believed that 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole may have some effects on the body, such as increasing the production of inflammatory mediators. Additionally, 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole may have some effects on the metabolism of drugs, such as celecoxib, by increasing the rate at which the drug is metabolized.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole in laboratory experiments include its low cost, high purity, and ease of synthesis. Additionally, 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is a highly reactive reagent, making it useful for a variety of reactions. The main limitation of using 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole in laboratory experiments is its toxicity, as it is a highly reactive compound and can cause irritation to the skin and eyes.

Future Directions

Future research on 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole could focus on further exploring its biochemical and physiological effects, as well as its potential applications in the field of drug discovery. Additionally, further research could focus on developing new synthetic methods for the synthesis of 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole, as well as exploring new uses for the compound in the fields of synthetic organic chemistry, biochemistry, and pharmaceuticals. Finally, research could also focus on developing methods to reduce the toxicity of 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole, making it safer for use in laboratory experiments.

Synthesis Methods

4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole can be synthesized from the reaction of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole and thionyl chloride. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and the reaction is carried out in a solvent such as dichloromethane or toluene. The reaction is typically conducted at a temperature of between 0-40°C, and the reaction is complete within an hour. The reaction yields a product with a purity of over 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole involves the reaction of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole with chloromethyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole", "Chloromethyl chloride", "Base (such as triethylamine or potassium carbonate)", "Solvent (such as dichloromethane or acetonitrile)" ], "Reaction": [ "Add the 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole to a reaction flask containing the solvent.", "Add the base to the reaction flask and stir the mixture.", "Add chloromethyl chloride dropwise to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter the precipitated product.", "Wash the product with a suitable solvent and dry it under vacuum.", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

2763759-42-6

Product Name

4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole

Molecular Formula

C7H8ClF3N2

Molecular Weight

212.6

Purity

95

Origin of Product

United States

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